1,3,5-TRIPHENYLISOCYANURATE
Overview
Description
1,3,5-Triphenylisocyanurate is a chemical compound with the molecular formula C21H15N3O3 and a molecular weight of 357.37 g/mol . It is a molecule that contains three phenyl groups and one nitrogen atom. This compound is known for its high thermal stability and mechanical strength, making it a valuable component in various industrial applications .
Mechanism of Action
Target of Action
It’s known that the compound has been used in various applications, such as in the synthesis of polylactic acid/flax composite materials , and as a hole-blocking material for electroluminescent devices .
Mode of Action
It’s known that the compound can interact with its targets to enhance their properties and performance .
Biochemical Pathways
It’s known that the compound can influence the electronic structure and linear optical properties of heterocycles .
Result of Action
It’s known that the compound can cause a bathochromic shift of the absorption bands and more efficient quenching of the fluorescence .
Action Environment
It’s known that the compound can decompose into cyanic acid and isocyanic acid at around 330°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triphenylisocyanurate is typically synthesized through the cyclotrimerization of phenyl isocyanate. This reaction is highly exothermic and can be catalyzed by various catalysts . The general reaction conditions involve heating phenyl isocyanate in the presence of a catalyst to facilitate the formation of the cyclic trimer .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient heat management and high yield. The reaction is carried out under controlled temperature and pressure conditions to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenylisocyanurate undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Polymerization: It can be polymerized by cationic polymerization with hexyl isocyanate to form poly(this compound).
Common Reagents and Conditions
Catalysts: Various catalysts are used to facilitate the cyclotrimerization of phenyl isocyanate.
Solvents: Common solvents include N,N-dimethylformamide (DMF) and other polar aprotic solvents.
Major Products Formed
Poly(this compound): Formed through cationic polymerization with hexyl isocyanate.
Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1,3,5-Triphenylisocyanurate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triglycidyl isocyanurate: Known for its anticancer and antineoplastic activity.
Trimethyl isocyanurate: Formed through the cyclotrimerization of methyl isocyanate.
Uniqueness
1,3,5-Triphenylisocyanurate is unique due to its high thermal stability and mechanical strength, which make it suitable for applications in harsh environments. Its ability to form stable cyclic structures and participate in various chemical reactions further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACGXMAEGBJSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170489 | |
Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-02-0 | |
Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl isocyanurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl isocyanurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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